molecular formula C3H5N3S B13793890 5-Methylmercapto-1,2,3-triazole CAS No. 111451-95-7

5-Methylmercapto-1,2,3-triazole

Cat. No.: B13793890
CAS No.: 111451-95-7
M. Wt: 115.16 g/mol
InChI Key: VEDXNNRTYCLCMP-UHFFFAOYSA-N
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Description

5-Methylmercapto-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties. The molecular formula of this compound is C3H5N3S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylmercapto-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylthiosemicarbazide with formic acid, leading to the formation of the triazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methylmercapto-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylmercapto-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylmercapto-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, in antifungal applications, it can inhibit the enzyme lanosterol 14-α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.

    5-Methylmercapto-1,2,4-triazole: A compound with a similar structure but different arrangement of nitrogen atoms.

    4-Methyl-1,2,3-triazole: Another triazole derivative with different substitution patterns.

Uniqueness

5-Methylmercapto-1,2,3-triazole is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

111451-95-7

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

4-methylsulfanyl-2H-triazole

InChI

InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)

InChI Key

VEDXNNRTYCLCMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNN=C1

Origin of Product

United States

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